1H-Indole-3-carbonyl chloride
Overview
Description
1H-Indole-3-carbonyl chloride is a chemical compound with the CAS Number: 59496-25-2 . It has a molecular weight of 179.61 . The IUPAC name for this compound is 1H-indole-3-carbonyl chloride . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .
Synthesis Analysis
Indole derivatives are crucial in medicinal chemistry and play a significant role in cell biology . They are essential and efficient chemical precursors for generating biologically active structures . The synthesis of indole derivatives has attracted the attention of the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
1H-INDOLE-3-CARBONYL CHLORIDE contains total 19 bond(s); 13 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 acyl halogenide(s) (aromatic) and 1 Pyrrole(s) .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives . A direct, rapid, and one-step protocol was designed for the preparation of carbazoles using 2-methyl-indole-3-carbaldehydes and enals through a [4+2] cycloaddition/dehydration/oxidative aromatization cascade .Physical And Chemical Properties Analysis
The physical form of 1H-Indole-3-carbonyl chloride is a powder . It has a melting point of 125-130 degrees Celsius .Scientific Research Applications
Application 1: Multicomponent Reactions (MCRs)
- Scientific Field : Organic Chemistry
- Summary of the Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules .
- Methods of Application : These compounds are used in Multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results or Outcomes : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
Application 2: Synthesis of Biologically Active Compounds
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application 3: Synthesis of Pharmaceutically Active Compounds
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
- Methods of Application : Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
- Results or Outcomes : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
Application 4: Anti-inflammatory Activities
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Anti-inflammatory activities of chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats .
- Methods of Application : The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol (27) .
- Results or Outcomes : This compound showed significant anti-inflammatory activity .
Application 5: Antiviral Activities
- Scientific Field : Virology
- Summary of the Application : Indole derivatives have shown significant antiviral activities .
- Methods of Application : The specific methods of application can vary depending on the type of virus and the specific indole derivative being used .
- Results or Outcomes : The outcomes of these applications have shown promising results in inhibiting the replication of various viruses .
Application 6: Antimicrobial Activities
- Scientific Field : Microbiology
- Summary of the Application : Indole derivatives have been found to possess antimicrobial activities .
- Methods of Application : These compounds can be used in the treatment of various bacterial and fungal infections .
- Results or Outcomes : They have shown effectiveness in inhibiting the growth of various microorganisms .
Safety And Hazards
The safety information for 1H-Indole-3-carbonyl chloride includes pictograms GHS05, GHS07 . The signal word is Danger . Hazard statements include H302, H314, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
1H-indole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJFYTVJRDKVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495407 | |
Record name | 1H-Indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-carbonyl chloride | |
CAS RN |
59496-25-2 | |
Record name | 1H-Indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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